3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Overview
Description
Scientific Research Applications
Applications in Peptide and Protein Chemistry
3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid and its derivatives find significant applications in peptide and protein chemistry. For instance, Tominaga et al. (2001) reported on a novel protected spin-labeled beta-amino acid, useful in peptide and protein chemistry, especially in the synthesis of spin-labeled peptide analogues for structural investigations. This study introduced a cyclic molecule like this compound, demonstrating its potential in chemical and biological applications, including structural investigations (Tominaga et al., 2001).
Role in Native Peptide Synthesis
In the context of native peptide synthesis, derivatives of amino acids like this compound play a crucial role. Clive et al. (2003) discussed the conversion of amino acids into derivatives useful in the study of peptide segment coupling by the ligation-acyl transfer method. These derivatives provide a unique approach to peptide synthesis, highlighting the versatility of such amino acids in medicinal chemistry (Clive et al., 2003).
Applications in Material Science and Biochemistry
The derivatives of this compound are also instrumental in material science and biochemistry. Toniolo et al. (1998) explored the application of a similar nitroxide spin-labeled amino acid in material science and biochemistry, demonstrating its role as a beta-turn and helix inducer in peptides. This illustrates the broader applications of such amino acids beyond conventional chemistry (Toniolo et al., 1998).
Conformation Elucidation in Peptide Studies
The structural elucidation of peptides is another area where such amino acids are crucial. Horwell et al. (1994) synthesized novel tryptophan derivatives, designed for use in peptide conformation elucidation studies. These derivatives help in understanding the structural aspects of peptides, thereby facilitating the development of new peptide-based therapeutics (Horwell et al., 1994).
Antibacterial Activity and Drug Development
In the field of antibacterial drug development, derivatives of this compound have shown potential. Egawa et al. (1984) synthesized compounds with an amino-substituted cyclic amino group that exhibited notable antibacterial activity. This highlights the potential of such amino acids in developing new antibacterial agents (Egawa et al., 1984).
Mechanism of Action
Mode of action
This refers to how the compound interacts with its target and the changes that result from this interaction. Without specific information on the targets of “3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid”, it’s difficult to detail its mode of action .
Result of action
This refers to the molecular and cellular effects of the compound’s action. Without specific information on the targets and mode of action of “this compound”, it’s difficult to detail its effects .
Properties
IUPAC Name |
3-amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-8-4-6-3-5(9(13)14)1-2-7(6)11-12-8/h4-5H,1-3H2,(H2,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXKYJDXHCGMSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(C=C2CC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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